N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
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Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Biological Activity
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which combines elements from both benzamide and dioxidoisothiazolidine moieties. The molecular formula is C18H20N2O4S, with a molecular weight of 368.43 g/mol. The presence of the dioxin ring system contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) : This is a critical enzyme involved in DNA repair. Inhibition of PARP has been linked to enhanced anti-tumor activity in cancer therapies, particularly in tumors with BRCA mutations .
- Antioxidant Activity : The presence of dioxin may confer antioxidant properties, which can protect cells from oxidative stress and contribute to cytoprotection .
In Vitro Studies
In vitro assays have demonstrated the compound's potential efficacy against various cancer cell lines. For example:
- PARP Inhibition : A study identified several compounds with varying IC50 values against PARP, with some related structures showing significant inhibition (e.g., IC50 = 5.8 μM for a related compound) .
Case Studies
A notable case study involved the evaluation of a series of benzodioxine derivatives for their anticancer properties. The study highlighted that modifications on the benzodioxine scaffold could lead to enhanced PARP inhibitory activity:
Compound | Structure | PARP IC50 (μM) |
---|---|---|
1 | - | >10 |
2 | - | >10 |
4 | - | 5.8 ± 0.10 |
10 | - | 0.88 ± 0.090 |
This table illustrates the varying degrees of inhibition observed among different derivatives, suggesting that structural modifications can significantly impact biological activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the viability of this compound as a therapeutic agent:
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(15-6-7-18-19(13-15)27-10-9-26-18)21-20(23)16-4-2-5-17(12-16)22-8-3-11-28(22,24)25/h2,4-7,12-14H,3,8-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDEVYGIHOCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.